Methyl 2-(6-methoxypyrimidine-4-amido)benzoate is an organic compound with the molecular formula and a molecular weight of approximately 287.27 g/mol. This compound features a benzoate structure substituted with a methoxypyrimidine moiety, which is significant in various chemical applications. Its synthesis and characterization are of interest in medicinal chemistry and agricultural chemistry due to its potential biological activities.
The compound can be synthesized through various chemical methods, and its derivatives have been explored in scientific literature for their biological properties. The compound's chemical identity is cataloged under the CAS number 2034579-02-5, facilitating its recognition in chemical databases and literature .
Methyl 2-(6-methoxypyrimidine-4-amido)benzoate belongs to the class of benzoates, specifically those that incorporate pyrimidine derivatives. It can be classified as an amide due to the presence of the amido group attached to the benzoate structure.
The synthesis of methyl 2-(6-methoxypyrimidine-4-amido)benzoate typically involves the reaction between 6-methoxypyrimidine-4-carboxylic acid and methyl amine or an appropriate methylating agent under controlled conditions.
The molecular structure of methyl 2-(6-methoxypyrimidine-4-amido)benzoate can be represented by its SMILES notation: COc1ncnc(c1)C(=O)Nc1ccc(cc1)C(=O)OC. This notation reflects the arrangement of atoms within the molecule, including the methoxy group, pyrimidine ring, and benzoate moiety.
Methyl 2-(6-methoxypyrimidine-4-amido)benzoate can participate in various chemical reactions such as:
The stability of this compound under different pH conditions should be assessed through spectroscopic methods such as UV-Visible spectroscopy to monitor degradation rates .
The mechanism of action for methyl 2-(6-methoxypyrimidine-4-amido)benzoate is primarily linked to its pharmacological properties. It may act on specific biological targets, influencing pathways related to cell signaling or metabolic processes.
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, suggesting potential therapeutic uses for methyl 2-(6-methoxypyrimidine-4-amido)benzoate in medicinal applications.
Methyl 2-(6-methoxypyrimidine-4-amido)benzoate has potential applications in:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7